molecular formula C8H14N2O3 B13828162 (1-Oxo-1-piperazin-1-ylpropan-2-yl) formate

(1-Oxo-1-piperazin-1-ylpropan-2-yl) formate

Katalognummer: B13828162
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: XGKNIOYVXOOBAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Oxo-1-piperazin-1-ylpropan-2-yl) formate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-1-piperazin-1-ylpropan-2-yl) formate can be achieved through a multi-step procedure. One common method involves the reaction of piperazine with propan-2-one (acetone) to form the intermediate (1-piperazin-1-ylpropan-2-one). This intermediate is then reacted with formic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Oxo-1-piperazin-1-ylpropan-2-yl) formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(1-Oxo-1-piperazin-1-ylpropan-2-yl) formate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (1-Oxo-1-piperazin-1-ylpropan-2-yl) formate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can influence neurotransmitter signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Oxo-1-piperazin-1-ylpropan-2-yl) formate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of more complex molecules. Ongoing research continues to explore its potential in various fields, including chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C8H14N2O3

Molekulargewicht

186.21 g/mol

IUPAC-Name

(1-oxo-1-piperazin-1-ylpropan-2-yl) formate

InChI

InChI=1S/C8H14N2O3/c1-7(13-6-11)8(12)10-4-2-9-3-5-10/h6-7,9H,2-5H2,1H3

InChI-Schlüssel

XGKNIOYVXOOBAI-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N1CCNCC1)OC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.